"synthesis of Methyl 1-aminocyclohexanecarboxylate hydrochloride"
"synthesis of Methyl 1-aminocyclohexanecarboxylate hydrochloride"
An In-Depth Technical Guide to the Synthesis of Methyl 1-Aminocyclohexanecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-aminocyclohexanecarboxylate hydrochloride is a valuable cyclic amino acid derivative frequently employed as a key building block in medicinal chemistry and the synthesis of novel therapeutic agents. Its rigid cyclohexyl scaffold provides a means to explore conformational space and enhance the metabolic stability of drug candidates. This guide provides a comprehensive overview of the primary synthetic routes to this compound, beginning from the readily available starting material, cyclohexanone. We will dissect two classical and robust methodologies for the formation of the core α-amino acid, 1-aminocyclohexanecarboxylic acid: the Strecker synthesis and the Bucherer-Bergs reaction. The guide will then detail the final esterification and salt formation step. Throughout, we will emphasize the mechanistic rationale behind procedural choices, provide detailed experimental protocols, and offer field-proven insights to ensure reproducibility and high-purity outcomes.
Introduction and Strategic Overview
The synthesis of α,α-disubstituted amino acids, such as the 1-aminocyclohexanecarboxylic acid backbone, presents a unique chemical challenge: the construction of a quaternary carbon center bearing both an amine and a carboxylic acid functionality. The target molecule, Methyl 1-aminocyclohexanecarboxylate hydrochloride (CAS No: 37993-32-1; Molecular Formula: C₈H₁₆ClNO₂)[1], is the hydrochloride salt of the methyl ester of this core structure. Its utility as a pharmaceutical intermediate necessitates reliable and scalable synthetic pathways.[2]
This guide focuses on two convergent strategies that both commence with cyclohexanone and generate the pivotal intermediate, 1-aminocyclohexanecarboxylic acid, which is subsequently esterified.
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Pathway A: The Strecker Synthesis. A two-step process involving the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the corresponding amino acid.[3]
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Pathway B: The Bucherer-Bergs Reaction. A multicomponent reaction that condenses a ketone, cyanide, and ammonium carbonate to form a hydantoin intermediate, which is then hydrolyzed to the amino acid.[4]
The final transformation in both pathways is a Fischer-Speier esterification to yield the methyl ester, which is isolated as its stable hydrochloride salt.
Retrosynthetic Analysis
A logical disconnection of the target molecule reveals the key bond formations and strategic intermediates, guiding our synthetic approach. The primary disconnections break the ester and C-N/C-C bonds of the α-amino acid, leading back to cyclohexanone.
Caption: Workflow for the Strecker synthesis of the amino acid intermediate.
Experimental Protocol: Synthesis of 1-Aminocyclohexanecarboxylic Acid via Strecker
Part 1: 1-Aminocyclohexanecarbonitrile Formation
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Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with ammonium chloride (1.2 eq) and potassium cyanide (1.1 eq) in a mixture of water and ethanol.
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Causality: Using a salt like KCN is safer than handling hydrogen cyanide gas directly. [3]The NH₄Cl serves as both the ammonia source and a mild acid catalyst. [5]2. Addition of Ketone: Cool the solution in an ice bath to 0-5 °C. Add cyclohexanone (1.0 eq) dropwise while maintaining the internal temperature below 10 °C.
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Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup and Isolation: Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile, which can often be used in the next step without further purification.
Part 2: Hydrolysis to 1-Aminocyclohexanecarboxylic Acid
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Reaction Setup: Add the crude 1-aminocyclohexanecarbonitrile to concentrated hydrochloric acid (e.g., 6M-12M HCl).
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Hydrolysis: Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours. The completion of the reaction is indicated by the cessation of gas evolution and dissolution of solids.
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Isolation: Cool the reaction mixture to room temperature, then further in an ice bath. The amino acid hydrochloride may precipitate. Alternatively, neutralize the solution to its isoelectric point (typically pH 5-6) with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the zwitterionic amino acid.
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Purification: Collect the solid product by filtration, wash with cold water and then a water-miscible solvent like ethanol or acetone, and dry under vacuum.
Pathway B: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a powerful multicomponent reaction that offers an alternative route to the same amino acid intermediate, proceeding via a distinct heterocyclic intermediate, a hydantoin. [4][6]
Principle and Mechanism
This reaction involves the one-pot condensation of a ketone (cyclohexanone), a cyanide source (KCN), and ammonium carbonate ((NH₄)₂CO₃). [6]The mechanism is thought to proceed through the initial formation of a cyanohydrin from the ketone and cyanide. Ammonia, generated in situ from the ammonium carbonate, displaces the hydroxyl group to form the same α-aminonitrile intermediate as in the Strecker synthesis. However, in the presence of carbon dioxide (also from the ammonium carbonate), the aminonitrile undergoes intramolecular cyclization to form a 5-imino-oxazolidin-2-one, which then rearranges to the more stable 5,5-disubstituted hydantoin product. [4]This hydantoin is a stable, crystalline solid that is readily isolated and purified before being hydrolyzed.
Caption: Workflow for the Bucherer-Bergs synthesis of the amino acid.
Experimental Protocol: Synthesis of 1-Aminocyclohexanecarboxylic Acid via Bucherer-Bergs
Part 1: Cyclohexanespiro-5'-hydantoin Formation
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Reaction Setup: In a pressure-rated vessel or a flask equipped with a reflux condenser, combine cyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0-4.0 eq) in a mixture of ethanol and water. [7] * Causality: Ammonium carbonate serves as the source for both ammonia and carbon dioxide. The reaction is typically run at elevated temperatures (60-90 °C) to drive the condensation. [8]2. Reaction: Heat the sealed mixture with vigorous stirring for 12-48 hours.
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Isolation: Upon completion, cool the reaction mixture. The hydantoin product often crystallizes directly from the solution. Acidify the mixture with HCl to precipitate any remaining product. [6]4. Purification: Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry. The crude hydantoin can be recrystallized from ethanol or water.
Part 2: Hydrolysis to 1-Aminocyclohexanecarboxylic Acid
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Reaction Setup: Place the purified hydantoin in a round-bottom flask with a strong base (e.g., 20-30% aqueous NaOH) or a strong acid (e.g., 6M HCl).
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Hydrolysis: Heat the mixture to reflux for 12-24 hours until the hydantoin is fully consumed.
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Isolation: If using basic hydrolysis, cool the reaction and acidify with concentrated HCl to the isoelectric point to precipitate the amino acid. If using acidic hydrolysis, the product can be isolated as described in the Strecker protocol.
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Purification: Collect the product by filtration, wash with cold water, and dry under vacuum.
Final Stage: Fischer Esterification and Salt Formation
Both pathways converge on the free amino acid, which must be converted to the final target molecule. The Fischer-Speier esterification is the classical method for this transformation. [9]
Principle and Mechanism
In the presence of a strong acid catalyst (e.g., H₂SO₄ or anhydrous HCl), the carbonyl oxygen of the carboxylic acid is protonated. This dramatically increases the electrophilicity of the carbonyl carbon, allowing the weakly nucleophilic methanol to attack, forming a tetrahedral intermediate. A series of proton transfers follows, resulting in the elimination of a molecule of water and formation of the ester. [9][10]When methanol saturated with HCl gas or thionyl chloride is used, the reaction medium is both the catalyst and a reagent, and the final product precipitates as the hydrochloride salt due to the presence of excess acid and the basicity of the amino group. [11]
Caption: Workflow for the final esterification and salt formation step.
Experimental Protocol: Esterification and Hydrochloride Formation
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Reaction Setup: Suspend 1-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (used in large excess as the solvent). Cool the suspension in an ice bath.
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Acid Addition: Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise to the cooled methanolic suspension. Alternatively, bubble anhydrous HCl gas through the solution until saturation.
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Causality: Thionyl chloride reacts with methanol to generate anhydrous HCl in situ (SOCl₂ + MeOH → MeOS(O)Cl + HCl), which is a highly effective catalyst for esterification and ensures an anhydrous environment, driving the equilibrium toward the product. [11][12]3. Reaction: Remove the ice bath and heat the mixture to reflux for 4-8 hours. The solid should dissolve as the reaction proceeds.
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Isolation and Purification: Cool the reaction mixture to room temperature. The product, Methyl 1-aminocyclohexanecarboxylate hydrochloride, will precipitate as a white crystalline solid. If precipitation is slow, cooling to 0 °C or adding a non-polar co-solvent like anhydrous diethyl ether can facilitate it.
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Final Steps: Collect the solid by filtration, wash with cold anhydrous ether to remove any residual reagents, and dry under vacuum to yield the final product.
Data and Pathway Comparison
| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction | Final Esterification |
| Starting Materials | Cyclohexanone, NH₄Cl, KCN | Cyclohexanone, (NH₄)₂CO₃, KCN | 1-Aminocyclohexanecarboxylic Acid |
| Key Intermediate | 1-Aminocyclohexanecarbonitrile | Cyclohexanespiro-5'-hydantoin | N/A |
| Key Reagents | Conc. HCl for hydrolysis | NaOH or HCl for hydrolysis | Methanol, SOCl₂ or HCl(g) |
| Advantages | Fewer reagents in the first step; direct route to the aminonitrile. | One-pot formation of a stable, crystalline intermediate (hydantoin) which is easy to purify. | High-yielding; product precipitates as a stable salt, simplifying purification. |
| Considerations | The aminonitrile intermediate can be less stable and harder to isolate than the hydantoin. | Requires higher temperatures/pressure for the initial condensation; uses more equivalents of reagents. | Requires anhydrous conditions to maximize yield. |
Product Characterization (Expected):
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Appearance: White crystalline powder. [2]* Molecular Weight: 193.67 g/mol . [1]* IR Spectroscopy: Characteristic peaks for ester C=O stretch (~1740 cm⁻¹), and N-H stretches of the ammonium salt. [11]* ¹H NMR: A singlet for the methyl ester protons (~3.9 ppm) and multiplets for the cyclohexyl ring protons. [11]
Conclusion
The synthesis of Methyl 1-aminocyclohexanecarboxylate hydrochloride is reliably achieved through multi-step sequences starting from cyclohexanone. Both the Strecker and Bucherer-Bergs pathways provide effective and scalable methods for constructing the core 1-aminocyclohexanecarboxylic acid intermediate. The choice between them may depend on laboratory capabilities, desired intermediate stability, and purification preferences, with the Bucherer-Bergs offering a more robust and easily purified intermediate. The final Fischer esterification using thionyl chloride in methanol is a highly efficient concluding step that directly affords the target compound as a stable, pure, crystalline hydrochloride salt, ready for use in further synthetic applications.
References
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